molecular formula C9H18N2 B1408490 (3R)-1-(cyclopropylmethyl)piperidin-3-amine CAS No. 1350635-70-9

(3R)-1-(cyclopropylmethyl)piperidin-3-amine

Cat. No. B1408490
M. Wt: 154.25 g/mol
InChI Key: PEZHNVSNLWKDSL-SECBINFHSA-N
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Description

Synthesis Analysis

Scientific Research Applications

1. Histamine H3 Receptor Research

The compound shows significant potential in histamine H3 receptor (H3R) research. A study demonstrated the successful rigidification of the 3-propoxy linker in H3R antagonists/inverse agonists by incorporating various moieties, including a 3-cyclobutoxy constraint (Wijtmans et al., 2010). This modification led to a significant increase in H3R affinity, highlighting its utility in the development of novel H3R ligands.

2. Coordination with Titanium(IV) Ion

In organometallic chemistry, the compound's derivatives have been used in stereoselective coordination with the titanium(IV) ion. A study synthesized a new optically active functionalized tertiary amine, which acted as a tripodal ligand, demonstrating significant stereoselective behavior when combined with the titanium(IV) ion (Okamatsu et al., 2007).

3. Enantiomeric Synthesis and Molecular Structure Analysis

The synthesis and analysis of enantiomeric pure derivatives of the compound have been explored, with a focus on their molecular structures. The absolute configuration of these enantiomers was determined through systematic studies, including single crystal X-ray crystallography (Król et al., 2022).

4. Synthesis of Spiro-Fused Piperidines

Environmental-friendly processes for synthesizing spiro-fused piperidines have been developed using this compound. These processes include multicomponent reactions that are catalyzed under mild conditions and have been found to exhibit antibacterial activity (Lohar et al., 2016).

5. Gold(I)-Catalyzed Intramolecular Amination

The compound's derivatives have been used in gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives. This methodology is efficient and preserves the enantiomeric purity of the products (Mukherjee & Widenhoefer, 2011).

properties

IUPAC Name

(3R)-1-(cyclopropylmethyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-9-2-1-5-11(7-9)6-8-3-4-8/h8-9H,1-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZHNVSNLWKDSL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(cyclopropylmethyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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